1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
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Overview
Description
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a triazole ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction where a suitable brominated precursor reacts with the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Bromophenyl)-3-methyl-1,2,3-triazolo[1,5-a]pyrazinium tetrafluoroborates and N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness: The presence of the sulfonyl chloride group in this compound makes it highly reactive and versatile for various chemical transformations. .
Properties
Molecular Formula |
C8H5BrClN3O2S |
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Molecular Weight |
322.57 g/mol |
IUPAC Name |
1-(4-bromophenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5BrClN3O2S/c9-6-1-3-7(4-2-6)13-5-8(11-12-13)16(10,14)15/h1-5H |
InChI Key |
GPOQCQQEMVFDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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